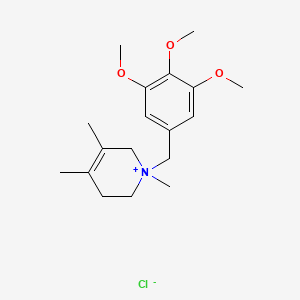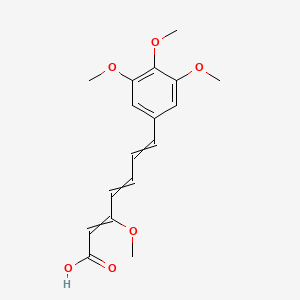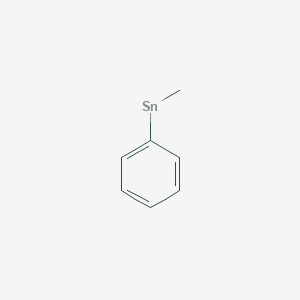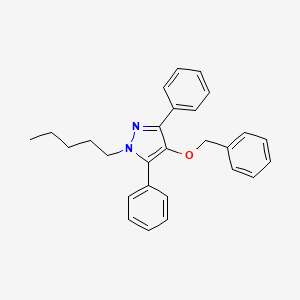
4-Cyclohexylphenol;formaldehyde;1,2-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylphenol;formaldehyde;1,2-xylene is a compound that consists of three distinct chemical entities: 4-cyclohexylphenol, formaldehyde, and 1,2-xylene. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylphenol;formaldehyde;1,2-xylene typically involves the polymerization of formaldehyde with 4-cyclohexylphenol and 1,2-xylene. The reaction conditions often include the use of acidic or basic catalysts to facilitate the polymerization process. The specific conditions, such as temperature and pressure, can vary depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and subjected to controlled conditions. The process may involve multiple steps, including purification and stabilization, to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylphenol;formaldehyde;1,2-xylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
4-Cyclohexylphenol;formaldehyde;1,2-xylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of resins, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of 4-cyclohexylphenol;formaldehyde;1,2-xylene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-cyclohexylphenol;formaldehyde;1,2-xylene include other phenol-formaldehyde-xylene polymers and related aromatic compounds. Examples include:
- 4-tert-Butylphenol-formaldehyde resin
- 4-Nonylphenol-formaldehyde resin
- 4-Octylphenol-formaldehyde resin .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, which can be tailored for specific applications. The presence of the cyclohexyl group, in particular, imparts distinct physical and chemical characteristics that can be advantageous in certain contexts .
Propriétés
Numéro CAS |
60806-49-7 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-cyclohexylphenol;formaldehyde;1,2-xylene |
InChI |
InChI=1S/C12H16O.C8H10.CH2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-7-5-3-4-6-8(7)2;1-2/h6-10,13H,1-5H2;3-6H,1-2H3;1H2 |
Clé InChI |
CZJQQTVENKTCRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C.C=O.C1CCC(CC1)C2=CC=C(C=C2)O |
Numéros CAS associés |
60806-49-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

